molecular formula C6H15ClN2 B2491900 2-Cyclopropylpropylhydrazine;hydrochloride CAS No. 2253639-98-2

2-Cyclopropylpropylhydrazine;hydrochloride

Cat. No. B2491900
CAS RN: 2253639-98-2
M. Wt: 150.65
InChI Key: MKRDJXDIEXRDRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient procedure for the synthesis of cyclopropylhydrazine, which can be related to 2-Cyclopropylpropylhydrazine hydrochloride, involves the copper salt-catalyzed addition of cyclopropylboronic acid to the azo group of di-tert-butyl azodicarboxylate followed by subsequent deprotection. This method yields cyclopropylhydrazine salts with high efficiency (Shibue & Fukuda, 2014).

Molecular Structure Analysis

The structural analysis of cyclopropylhydrazine derivatives and related compounds often involves X-ray crystallography. For instance, the structure of tetrahydropyridazines, which can be synthesized from donor-acceptor cyclopropanes reacting with hydrazonyl chlorides, has been confirmed using this technique, providing insights into the molecular structure of these cyclopropyl-containing compounds (Garve, Petzold, Jones, & Werz, 2016).

Chemical Reactions and Properties

Cyclopropyl derivatives participate in various chemical reactions. For example, the formal [3 + 3] cycloaddition reactions between electron-deficient cyclopropenes and hydrazones leading to alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates showcase the reactive nature of these compounds under specific conditions (Huo, Runa, & Gong, 2019).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, which are generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. This method is effective in synthesizing enantiomerically pure tryptamine, indicating its potential application in pharmaceutical synthesis (Salikov et al., 2017).

Chemistry and Compound Synthesis

  • Novel Route to Heterocyclic Compounds : The reaction of 2-Arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride yields various compounds that are cyclized into isoxazoles, showing the versatility of arylhydrazine hydrochlorides in creating diverse chemical structures (Abdel-Khalik et al., 2000).

  • Heterocyclic Compound Synthesis : The reaction of cyanoacetylhydrazine with different amino compounds, such as hydrazine hydrate and phenylhydrazine, leads to the formation of novel heterocyclic compounds. This showcases the role of hydrazine derivatives in synthesizing structurally diverse molecules with potential applications in various fields (Abdel-ghany et al., 1996).

  • Synthesis of DNA Binders : Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit significant interactions with DNA. Studies combining theoretical and experimental approaches, including density functional theory and physicochemical analysis, have shown the high affinity of these compounds for DNA, indicating their potential in clinical applications (Mech-Warda et al., 2022).

  • Domino Fischer Indole Reaction : The synthesis of 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles via a domino Fischer indole reaction using phenylhydrazine hydrochloride demonstrates the utility of arylhydrazine hydrochlorides in complex organic syntheses (Chitra et al., 2011).

Safety and Hazards

The safety data sheet for cyclopropylhydrazine hydrochloride suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should not be allowed to enter drains and its discharge into the environment must be avoided .

properties

IUPAC Name

2-cyclopropylpropylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-5(4-8-7)6-2-3-6;/h5-6,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRDJXDIEXRDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpropylhydrazine;hydrochloride

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